molecular formula C16H17AsO B14667422 10-Tert-butyl-10H-phenoxarsinine CAS No. 39548-35-1

10-Tert-butyl-10H-phenoxarsinine

Katalognummer: B14667422
CAS-Nummer: 39548-35-1
Molekulargewicht: 300.23 g/mol
InChI-Schlüssel: AZUAZISGLJPSOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Tert-butyl-10H-phenoxarsinine: is an organoarsenic compound with the molecular formula C16H17AsO This compound features a phenoxarsinine core with a tert-butyl group attached to the arsenic atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Tert-butyl-10H-phenoxarsinine typically involves the reaction of phenoxarsine with tert-butyl halides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 10-Tert-butyl-10H-phenoxarsinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its parent phenoxarsine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Arsenic oxides and related compounds.

    Reduction: Phenoxarsine and its derivatives.

    Substitution: Various substituted phenoxarsinines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 10-Tert-butyl-10H-phenoxarsinine is used as a precursor in the synthesis of other organoarsenic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound, including its use as a therapeutic agent or a diagnostic tool.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 10-Tert-butyl-10H-phenoxarsinine involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    Phenoxarsine: The parent compound of 10-Tert-butyl-10H-phenoxarsinine.

    10-Butyl-10H-phenoxarsinine: A similar compound with a butyl group instead of a tert-butyl group.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other phenoxarsine derivatives and influences its reactivity and applications.

Eigenschaften

CAS-Nummer

39548-35-1

Molekularformel

C16H17AsO

Molekulargewicht

300.23 g/mol

IUPAC-Name

10-tert-butylphenoxarsinine

InChI

InChI=1S/C16H17AsO/c1-16(2,3)17-12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)17/h4-11H,1-3H3

InChI-Schlüssel

AZUAZISGLJPSOW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[As]1C2=CC=CC=C2OC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.